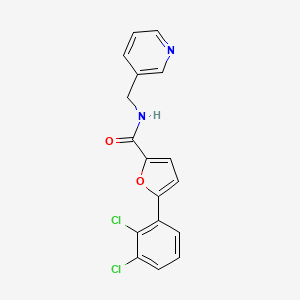
N-benzyl-N-methyl-2-(4-methylphenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-benzyl-N-methyl-2-(4-methylphenyl)acetamide, commonly known as BMMA, is a chemical compound that has gained significant attention in the scientific research community due to its unique properties and potential applications. BMMA is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 277.38 g/mol.
科学的研究の応用
BMMA has shown potential applications in various scientific research fields, including medicinal chemistry, pharmacology, and neuroscience. BMMA is a potent inhibitor of the enzyme fatty acid amide hydrolase (FAAH), which is responsible for the degradation of endocannabinoids. Endocannabinoids are lipid-based neurotransmitters that play a crucial role in regulating various physiological processes, including pain sensation, appetite, and mood.
作用機序
BMMA acts as a competitive inhibitor of FAAH by binding to the active site of the enzyme. This leads to the accumulation of endocannabinoids, which can activate cannabinoid receptors in the brain and peripheral tissues. The activation of these receptors can produce various physiological effects, including analgesia, anti-inflammatory effects, and neuroprotection.
Biochemical and Physiological Effects
BMMA has been shown to produce various biochemical and physiological effects in preclinical studies. In animal models, BMMA has been shown to produce analgesic effects by increasing the levels of endocannabinoids in the spinal cord and brain. BMMA has also been shown to produce anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. Furthermore, BMMA has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
実験室実験の利点と制限
BMMA has several advantages as a research tool. It is a potent and selective inhibitor of FAAH, which makes it a valuable tool for studying the endocannabinoid system. BMMA is also relatively easy to synthesize and has good stability, which makes it suitable for use in various experimental settings. However, there are also some limitations to the use of BMMA. It has poor solubility in water, which can limit its use in aqueous systems. Additionally, BMMA has potential off-target effects, which can complicate the interpretation of experimental results.
将来の方向性
There are several future directions for the research on BMMA. One potential application is the development of BMMA-based therapeutics for the treatment of pain and inflammation. BMMA has also shown potential as a neuroprotective agent, which could have implications for the treatment of neurodegenerative diseases. Furthermore, the development of more potent and selective FAAH inhibitors could lead to a better understanding of the endocannabinoid system and its role in various physiological processes.
合成法
BMMA can be synthesized through a multi-step process using readily available starting materials. The synthesis involves the reaction of benzylamine with 4-methylacetophenone in the presence of a catalyst to form N-benzyl-4-methylacetophenone. This intermediate is then reacted with methylamine to yield BMMA. The overall yield of this process is around 50%, and the purity of the final product can be improved through recrystallization.
特性
IUPAC Name |
N-benzyl-N-methyl-2-(4-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO/c1-14-8-10-15(11-9-14)12-17(19)18(2)13-16-6-4-3-5-7-16/h3-11H,12-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTQHMEFTYIFURJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CC(=O)N(C)CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[(2-bromo-4-isopropylphenoxy)acetyl]morpholine](/img/structure/B5745992.png)
![N-[2-chloro-5-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenyl]acetamide](/img/structure/B5746008.png)
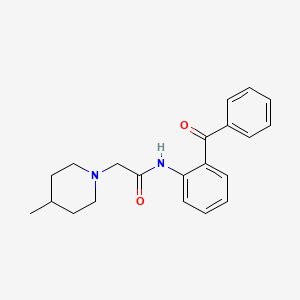
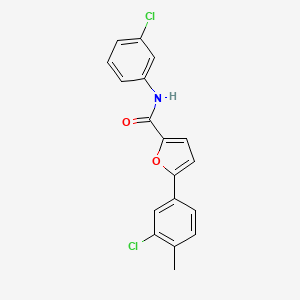
![N-phenyl-N'-{5-[(phenylthio)methyl]-1,3,4-thiadiazol-2-yl}urea](/img/structure/B5746029.png)
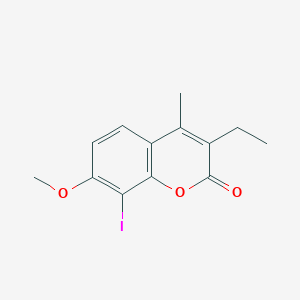
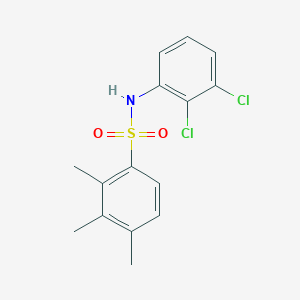
![N-({[4-(isobutyrylamino)phenyl]amino}carbonothioyl)-2-thiophenecarboxamide](/img/structure/B5746050.png)

![1-{4-[4-(mesitylsulfonyl)-1-piperazinyl]phenyl}ethanone](/img/structure/B5746064.png)

![{3-chloro-5-methoxy-4-[(3-nitrobenzyl)oxy]phenyl}methanol](/img/structure/B5746077.png)
![4-({[(4-methylphenyl)thio]acetyl}amino)benzamide](/img/structure/B5746088.png)
